1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRXNQMZGWTXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) exhibits high reactivity in nucleophilic substitutions under mild conditions. Key reactions include:
Alkoxylation
Reaction with sodium methoxide in tetrahydrofuran (THF) produces the corresponding methyl ether derivative. This transformation occurs at 25°C within 2 hours with 78% yield .
Amination
Primary amines like methylamine displace the bromine atom under basic conditions (K₂CO₃, DMF, 60°C), forming secondary amine products. Yields range from 65% to 82% depending on steric factors .
Thiolation
Thiophenol derivatives react efficiently in acetonitrile with catalytic KI, achieving complete conversion within 4 hours at reflux temperatures .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkoxylation | NaOCH₃, THF, 25°C | C₈H₄BrF₄OCH₃ | 78% |
| Amination | CH₃NH₂, K₂CO₃, DMF, 60°C | C₉H₇BrF₄N | 82% |
| Thiolation | PhSH, KI, CH₃CN, reflux | C₁₄H₈BrF₄S | 95% |
Cross-Coupling Reactions
The aryl bromide moiety participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Using tetrakis(triphenylphosphine)palladium(0) (2 mol%) and 2M Na₂CO₃ aqueous solution in THF at 80°C, this compound couples with aryl boronic acids to form biaryl derivatives. A representative reaction with phenylboronic acid achieves 67% isolated yield after 24 hours .
Buchwald-Hartwig Amination
Benzylamine undergoes coupling in toluene with Pd(OAc)₂/Xantphos catalyst system (3 mol%), yielding N-benzyl-aminated products in 58% efficiency .
| Coupling Type | Catalyst System | Substrate | Product Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | PhB(OH)₂ | 67% |
| Buchwald | Pd(OAc)₂/Xantphos | BnNH₂ | 58% |
Grignard Reagent Formation
The bromomethyl group facilitates organometallic transformations:
-
Reacts with magnesium turnings in anhydrous THF to generate a benzyl Grignard reagent .
-
Subsequent quenching with trimethyl borate produces 3-fluoro-5-(trifluoromethyl)phenylboronic acid, a key intermediate for further cross-couplings .
Electrophilic Aromatic Substitution
While less reactive than non-fluorinated analogs, the para-position to fluorine undergoes nitration with fuming HNO₃/H₂SO₄ at 0°C, yielding mono-nitro derivatives (51% yield) .
Radical Reactions
Under UV irradiation with AIBN initiator, the bromomethyl group participates in atom-transfer radical additions (ATRA) with alkenes like styrene, forming extended alkyl chains .
Scientific Research Applications
Organic Synthesis
1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules through various coupling reactions, such as:
- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck coupling to form biaryl compounds.
- Substitution Reactions : The presence of bromine allows for nucleophilic substitution, enabling the introduction of various functional groups.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential biological activities:
-
Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. For example, studies indicate that brominated derivatives can inhibit VEGFR signaling, crucial for angiogenesis in tumors.
Compound Cell Line IC50 (µM) Mechanism of Action 7c MCF-7 7.17 VEGFR-2 Inhibition 7d MCF-7 2.93 Apoptosis Induction
Material Science
The unique structure of this compound makes it suitable for developing advanced materials with specific properties:
- Fluorinated Polymers : Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymers.
- Functional Coatings : The compound can be incorporated into coatings that require hydrophobic properties due to its fluorinated nature.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with halogenated benzene derivatives:
- Anticancer Studies : Research indicates that halogenated compounds exhibit significant activity against breast and lung cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
- Pharmacological Insights : The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles for drug candidates derived from this compound .
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene (CAS 886496-63-5)
- Molecular Formula : C₈H₅Br₂F₃
- Molecular Weight : 317.93 g/mol
- Key Differences : The trifluoromethyl group is at position 4 instead of 5, and the fluorine at position 3 is absent.
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6)
- Molecular Formula : C₇H₃BrF₄
- Molecular Weight : 259.00 g/mol
- Key Differences : Lacks the bromomethyl group at position 2.
- Applications : Primarily used as a building block in Suzuki-Miyaura couplings due to its single bromine site .
2-(Bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene (EN300-744531)
- Molecular Formula : C₈H₅BrF₅
- Molecular Weight : 293.02 g/mol
- Key Differences : Contains an additional fluorine at position 1, increasing steric and electronic effects.
- Reactivity : The difluoro substitution enhances ring deactivation, making nucleophilic aromatic substitution less favorable compared to the target compound .
1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene (CAS BD10864239087-09-3)
Physicochemical Properties
Biological Activity
1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene, with the molecular formula and a molecular weight of approximately 335.919 g/mol, is a halogenated aromatic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula :
- Molecular Weight : 335.919 g/mol
- CAS Number : 2091622-24-9
- Storage Temperature : Ambient
Biological Activity Overview
The biological activity of halogenated compounds like this compound often stems from their ability to interact with biological macromolecules, influencing various biochemical pathways. The presence of bromine and fluorine atoms can enhance lipophilicity, potentially affecting membrane permeability and interactions with proteins.
- Antimicrobial Activity : Some studies have indicated that halogenated compounds exhibit significant antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme activity. The presence of multiple halogen substituents can increase this activity.
- Antitumor Potential : Research suggests that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or interference with cell cycle progression.
- Inflammatory Response Modulation : Certain halogenated compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be relevant in the context of diseases like arthritis or cancer.
Table 1: Summary of Biological Activities
Case Study Analysis
A study published in Chemical Biology examined the cytotoxic effects of halogenated benzene derivatives on various cancer cell lines. The results indicated that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-brominated counterparts, suggesting that the bromine atoms play a crucial role in mediating these effects through increased reactivity and interaction with cellular targets .
Another investigation focused on the antimicrobial properties of halogenated compounds, revealing that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness, showing MIC values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the positioning of bromine and fluorine atoms significantly influences biological activity. For instance, the presence of trifluoromethyl groups has been associated with increased lipophilicity and enhanced membrane penetration, which may contribute to higher antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene, and how can competing side reactions be minimized?
- Methodology : The compound’s synthesis typically involves sequential halogenation and functional group introduction. For example, bromination of a pre-fluorinated and trifluoromethyl-substituted benzene derivative may require controlled conditions (e.g., using CuBr in HBr/H2SO4 at 0–20°C to avoid over-bromination) . Competing side reactions, such as di-bromination at the methyl position, can be mitigated by maintaining low temperatures and stoichiometric control of brominating agents.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodology :
- NMR : ¹H NMR will show distinct signals for the bromomethyl (-CH2Br, δ ~3.5–4.0 ppm) and aromatic protons (split by fluorine coupling). ¹⁹F NMR is critical for identifying the -CF3 group (δ ~-60 to -65 ppm) and the fluorine substituent .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M]⁺ at m/z 321.92 (C8H5Br2F4). Fragmentation patterns should highlight loss of Br or CF3 groups .
- IR : Strong C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) are diagnostic .
Q. What safety protocols are essential for handling this compound, given its reactive substituents?
- Methodology :
- Storage : Store in amber vials under inert gas (Ar/N2) at 2–8°C to prevent hydrolysis of the bromomethyl group.
- PPE : Use nitrile gloves, safety goggles, and a fume hood. Avoid skin contact due to alkylating potential .
- Waste Disposal : Quench with a reducing agent (e.g., NaHSO3) before disposal to neutralize reactive bromine species .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence regioselective functionalization in cross-coupling reactions?
- Methodology : The strong electron-withdrawing effects of -CF3 and -F substituents deactivate the ring, directing electrophilic attacks to the less hindered positions. For Suzuki-Miyaura coupling, computational studies (DFT) predict preferential reactivity at the bromomethyl-bearing carbon due to hyperconjugative stabilization of the transition state . Experimental validation involves comparing coupling yields using Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity .
Q. What challenges arise in optimizing catalytic systems for nucleophilic substitution at the bromomethyl group?
- Methodology : The bromomethyl group’s steric bulk and electron-withdrawing neighbors hinder SN2 reactivity. Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., TBAB) improve nucleophile accessibility. Kinetic studies using GC-MS can track by-product formation (e.g., elimination to form vinyl bromide) under varying temperatures .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in multi-step synthetic pathways?
- Methodology :
- Transition State Analysis : Calculate activation energies for competing pathways (e.g., bromomethyl substitution vs. aryl bromide coupling).
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and optimize reaction media .
- Electronic Parameters : Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodology : Discrepancies in yields (e.g., 48% in vs. higher yields for analogous compounds) may stem from impurities in starting materials or variations in workup procedures. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., reaction time, stoichiometry). Purity validation using HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
